

An In-depth Technical Guide to 2-EthynylNaphthalene (CAS 2949-26-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-EthynylNaphthalene

Cat. No.: B1219554

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Naphthyl-Alkyne Building Block

2-EthynylNaphthalene is a specialized chemical intermediate that merges the rigid, aromatic scaffold of a naphthalene ring with the high reactivity of a terminal alkyne functional group.^[1] This unique combination makes it an invaluable building block in modern organic synthesis and materials science.^{[2][3]} Its structure allows for the precise construction of complex conjugated systems, which are foundational to the development of novel pharmaceuticals, organic electronic materials, and fluorescent probes.^[1] The terminal alkyne is particularly amenable to powerful coupling reactions, such as the Sonogashira coupling and azide-alkyne "click" chemistry, enabling its efficient incorporation into a diverse array of molecular architectures.^[2] ^[4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Physicochemical and Safety Profile

Accurate characterization and safe handling are paramount for the successful application of any chemical reagent. The key properties of **2-ethynylNaphthalene** are summarized below.

Physicochemical Properties

The physical and chemical characteristics of **2-ethynylnaphthalene** determine its handling, storage, and reaction conditions.

Property	Value	Source(s)
CAS Number	2949-26-0	[5] [6]
Molecular Formula	C ₁₂ H ₈	[5] [6]
Molecular Weight	152.19 g/mol	[6] [7]
Appearance	White to yellow or orange crystalline solid/powder	[5] [8]
Melting Point	40.0 to 44.0 °C	[5] [9]
Boiling Point	110 °C at 1 mmHg	[5] [9]
Solubility	Likely soluble in common organic solvents (THF, toluene, DCM); poorly soluble in water	[10]
Storage Temperature	0-10°C, Refrigerated	[8]
Key Identifiers	InChIKey: IZXPFTLEVNLGD-UHFFFAOYSA-N	[6]

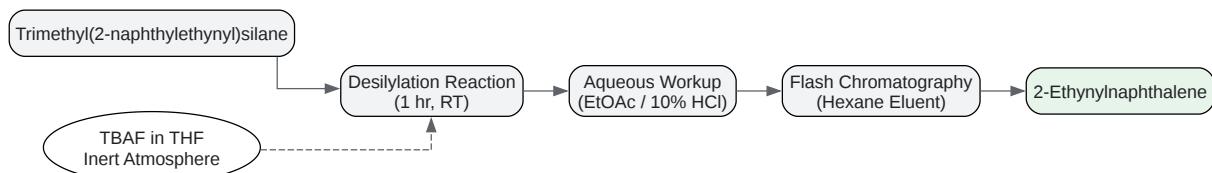
Safety and Handling

2-Ethynylnaphthalene is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[\[5\]](#)[\[6\]](#) Some reports also indicate H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[\[6\]](#)
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[\[5\]](#) P261 (Avoid breathing dust). It is crucial to work in a well-ventilated area, preferably a chemical fume hood.[\[11\]](#)

- Conditions to Avoid: The compound is noted to be heat-sensitive.[8][12] Keep away from heat, sparks, open flames, and other ignition sources.[11]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

Synthesis and Purification


The synthesis of **2-ethynylnaphthalene** can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale.

Synthetic Route: Desilylation of a Silyl-Protected Alkyne

A common and high-yielding method involves the deprotection of a silyl-capped alkyne, such as trimethyl(2-naphthylethynyl)silane. The high affinity of fluoride ions for silicon makes this a highly efficient and clean transformation.

- Reaction Setup: To a stirred solution of trimethyl(2-naphthylethynyl)silane (1.0 eq.) in dry tetrahydrofuran (THF, ~0.1 M), add tetrabutylammonium fluoride (TBAF, ~1.2 eq., 1.0 M solution in THF) dropwise under an inert argon atmosphere.
 - Causality: An inert atmosphere is critical to prevent side reactions involving oxygen or moisture. TBAF is the reagent of choice as its bulky cation enhances solubility in organic solvents and the fluoride anion is a potent desilylating agent.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Perform an aqueous wash with 10% HCl solution to neutralize the reaction and remove TBAF salts.
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate to recover any dissolved product.

- Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane, to yield pure **2-ethynylnaphthalene** as a colorless oil or white solid.[5][9]

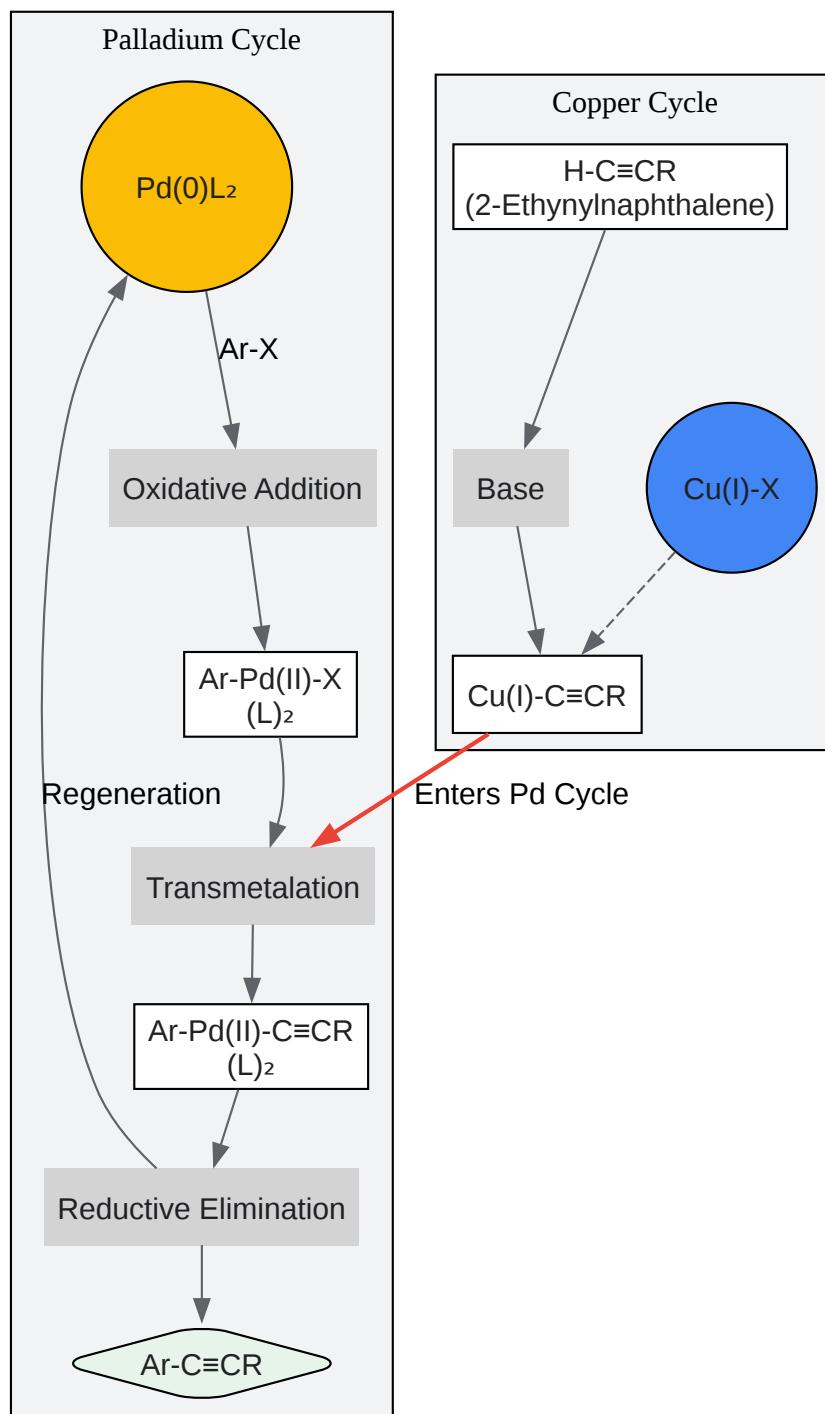
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-ethynylnaphthalene**.

Key Reactions and Applications in Drug Development

The terminal alkyne of **2-ethynylnaphthalene** is the hub of its reactivity, making it a powerful tool for C-C bond formation and molecular conjugation.

The Sonogashira Cross-Coupling Reaction


The Sonogashira reaction is a cornerstone of modern organic synthesis, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] While **2-ethynylnaphthalene** can be synthesized via this method, it is more commonly used as the alkyne reagent to build more complex molecules.[10] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[16][17]

The reaction proceeds via two interconnected catalytic cycles:

- Palladium Cycle: The active $\text{Pd}(0)$ catalyst undergoes oxidative addition with the aryl halide. The resulting $\text{Pd}(\text{II})$ complex then undergoes transmetalation with the copper acetylide.

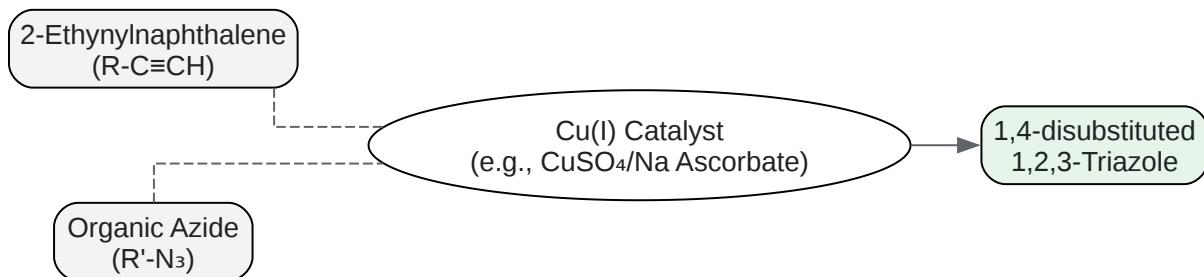
Reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst.[\[14\]](#) [\[15\]](#)

- Copper Cycle: The Cu(I) salt reacts with the terminal alkyne (**2-ethynylnaphthalene**) in the presence of a base to form a copper(I) acetylide intermediate.[\[18\]](#) This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, increasing the reaction rate.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **2-ethynylnaphthalene** (1.0 eq.), the desired aryl halide (e.g., iodobenzene, 1.1 eq.),


bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02-0.05 eq.), and copper(I) iodide (CuI , 0.04-0.10 eq.).

- Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-5 eq.).
 - Causality: The base is essential to neutralize the hydrogen halide byproduct generated during the formation of the copper acetylide, driving the reaction forward.^[14] Degassing the solvent removes oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor progress by TLC or GC-MS.
- Workup and Purification: Upon completion, filter the reaction mixture through a plug of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.^{[4][19]} The premier click reaction is the $\text{Cu}(I)$ -catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.^{[20][21]} The terminal alkyne of **2-ethynylnaphthalene** makes it an excellent partner for this transformation.

This reaction is a cornerstone of bioconjugation and drug discovery. It allows for the precise and efficient linking of the naphthalene moiety to biomolecules (proteins, DNA), drug candidates, or fluorescent probes that have been tagged with an azide group.^{[21][22]} The resulting triazole linker is exceptionally stable under biological conditions.^[20]

[Click to download full resolution via product page](#)

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Mechanistic Biology and Drug Discovery

Beyond its role as a synthetic building block, **2-ethynylnaphthalene** has been utilized in mechanistic studies. For example, it was synthesized and examined as a potential mechanism-based inactivator of cytochrome P-450 enzymes.[23] Specifically, it was shown to be a potent, time-dependent inactivator of the N-oxidation of 2-naphthylamine, a reaction catalyzed by the P-450IA2 isozyme.[23] This application highlights its value as a chemical probe for studying enzyme mechanisms, a critical aspect of drug development and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]
- 6. 2-Ethynylnaphthalene | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 8. 2-Ethynylnaphthalene | 2949-26-0 | TCI EUROPE N.V. [[tcichemicals.com](https://www.tcichemicals.com)]
- 9. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [[m.chemicalbook.com](https://www.m.chemicalbook.com)]
- 10. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 11. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 12. [labproinc.com](https://www.labproinc.com) [[labproinc.com](https://www.labproinc.com)]
- 13. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jetir.org [jetir.org]
- 22. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 23. 2-ethynylnaphthalene as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethynylnaphthalene (CAS 2949-26-0)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219554#2-ethynylnaphthalene-cas-number-2949-26-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com